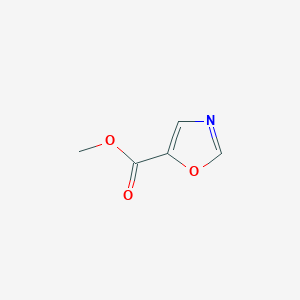

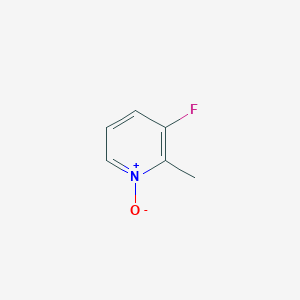

Methyl 5-oxazolecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 5-oxazolecarboxylate and its derivatives involves several key methodologies. One approach includes the reaction of methyl α-isocyanoacetate with acylating agents in the presence of bases, leading to the formation of methyl 5-substituted oxazole-4-carboxylates. These intermediates can be further transformed into various functionalized oxazoles through additional synthetic steps, such as cyclization of N-acyl-α-benzoylglycine methyl esters, demonstrating the compound's versatility in synthetic chemistry (Ozaki et al., 1983). Another innovative synthesis method involves gold catalysis under mild conditions, offering a direct and efficient route to oxazoles from propargylcarboxamides, showcasing the advances in catalytic synthesis techniques (Hashmi et al., 2004).

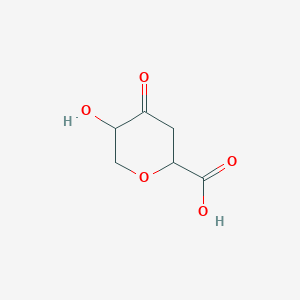

Molecular Structure Analysis

The molecular structure of methyl 5-oxazolecarboxylate derivatives has been elucidated through various analytical techniques, including NMR, HRMS, and single-crystal X-ray diffraction. These analyses confirm the regioselectivity and structural integrity of the synthesized compounds, providing a solid foundation for understanding their chemical behavior and reactivity (Bruzgulienė et al., 2022).

Chemical Reactions and Properties

Methyl 5-oxazolecarboxylate undergoes numerous chemical reactions, reflecting its reactive nature. It serves as a key intermediate in various synthetic pathways, leading to the formation of complex molecules with potential pharmacological applications. The compound's chemical reactivity is highlighted through its involvement in nucleophilic substitutions, cyclizations, and transformations into different oxazole derivatives, showcasing its utility in organic synthesis (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of methyl 5-oxazolecarboxylate and its derivatives, such as solubility, melting points, and boiling points, are crucial for their application in synthetic pathways. These properties are determined by the compound's molecular structure and contribute to its suitability as a synthetic intermediate in organic chemistry.

Chemical Properties Analysis

The chemical properties of methyl 5-oxazolecarboxylate, including acidity, basicity, and reactivity towards various reagents, play a significant role in its application in synthesis. Its ability to participate in diverse chemical reactions makes it a valuable tool in the development of oxazole-based compounds with enhanced pharmacological profiles.

- (Ozaki et al., 1983)

- (Hashmi et al., 2004)

- (Bruzgulienė et al., 2022)

- (Misra & Ila, 2010)

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications :

- Methyl 5-substituted oxazole-4-carboxylates have been synthesized and tested for inhibitory activity on blood platelet aggregation, showing comparable activity to aspirin in some cases (Ozaki et al., 1983).

- 5-Aryloxazol-2-amine derivatives synthesized using an oxazole scaffold have shown potential as 5-lipoxygenase inhibitors, which could be beneficial for treating chronic inflammatory skin disorders (Suh et al., 2015).

- Synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides using gold catalysis has been demonstrated, with potential applications in medicinal chemistry (Hashmi et al., 2004).

Cancer Research and Epigenetics :

- Improved methodologies using flow cytometry have been developed to measure variations in DNA methylation levels in cancer cells, with methyl 5-oxazolecarboxylate derivatives playing a role in this research (Desjobert et al., 2015).

- Synthesis of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates has been explored for potential anticancer activity, showing promising results in cytotoxicity against various cancer cell lines (Pilyo et al., 2020).

Synthetic Chemistry and Material Science :

- Synthesis of oxazole-4-carboxylate derivatives using N-acyl-β-halodehydroaminobutyric acid derivatives has been explored, showing potential for use as fluorescent probes (Ferreira et al., 2010).

- Research on the mild synthesis of oxazoles and their potential use in corrosion inhibition and material science has been conducted, highlighting the versatility of oxazole derivatives in various industrial applications (Hassan et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJDORZNOSWWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369194 | |

| Record name | Methyl 5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxazolecarboxylate | |

CAS RN |

121432-12-0 | |

| Record name | Methyl 5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)